NU-7200

説明

Categorization as a Potent DNA-Dependent Protein Kinase (DNA-PK) Inhibitor in Preclinical Investigations

NU-7200 is categorized as a potent inhibitor of DNA-dependent protein kinase (DNA-PK) invivochem.cnhodoodo.com. DNA-PK is a crucial enzyme involved in DNA repair, and its inhibition has been a subject of preclinical investigations, particularly in the context of enhancing the effectiveness of cancer therapies frontiersin.orgnih.govmdpi.com. Preclinical studies involving DNA-PK inhibitors aim to understand their mechanisms of action and potential applications before any clinical use nih.gov.

Significance of DNA-PK Inhibition within the DNA Damage Response (DDR) Landscape

The DNA Damage Response (DDR) is a complex network of pathways that sense, signal, and repair DNA damage, thereby maintaining genomic stability frontiersin.orgnih.govmdpi.comcancerconnect.com. DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, one of the primary mechanisms for repairing DNA double-strand breaks (DSBs), which are particularly deleterious forms of DNA damage frontiersin.orgmdpi.comcrownbio.comabcam.com. DSBs can be induced by various factors, including ionizing radiation and certain chemotherapeutic agents frontiersin.orgmdpi.com.

Inhibiting DNA-PK can impede the cell's ability to repair DSBs via NHEJ. This is particularly significant in cancer cells, which often have pre-existing DDR defects and rely heavily on pathways like NHEJ for survival nih.govmdpi.comcancerconnect.com. By inhibiting DNA-PK, researchers aim to sensitize cancer cells to DNA-damaging treatments like radiotherapy and chemotherapy, potentially overcoming treatment resistance frontiersin.orgnih.govmdpi.comnih.gov. The concept of synthetic lethality, where inhibiting a DDR pathway is selectively toxic to cells already deficient in a complementary repair mechanism, is a key principle in this area of research frontiersin.org.

Historical Context and Evolution of DNA-PK Inhibitor Research Pertaining to this compound

The development of DNA-PK inhibitors has evolved over time, with researchers seeking compounds with improved potency and selectivity mdpi.comresearchgate.net. Early inhibitors, such as NU7026 and NU7441, were instrumental in initial studies exploring the cellular function of DNA-PK and the potential of its inhibition mdpi.comresearchgate.netresearchgate.net. These compounds, while valuable research tools, sometimes displayed modest selectivity compared to other related kinases like PI3K family members researchgate.net.

This compound fits into this historical progression as part of the ongoing effort to develop more effective DNA-PK inhibitors for preclinical investigation invivochem.cnhodoodo.com. Research into compounds like this compound contributes to a deeper understanding of DNA-PK's role in the DDR and the potential for targeting this pathway in various biological contexts, including cancer research frontiersin.orgnih.govmdpi.com. The knowledge gained from studying inhibitors like this compound informs the development of later-generation inhibitors, some of which have progressed to clinical trials mdpi.com.

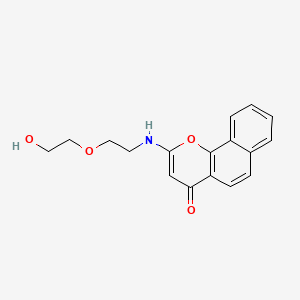

Structure

2D Structure

3D Structure

特性

分子式 |

C17H17NO4 |

|---|---|

分子量 |

299.32 g/mol |

IUPAC名 |

2-[2-(2-hydroxyethoxy)ethylamino]benzo[h]chromen-4-one |

InChI |

InChI=1S/C17H17NO4/c19-8-10-21-9-7-18-16-11-15(20)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,18-19H,7-10H2 |

InChIキー |

UQJNMNYCRLPGSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)NCCOCCO |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)NCCOCCO |

外観 |

solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NU-7200; NU 7200; NU7200. |

製品の起源 |

United States |

Mechanism of Action and Molecular Interactions of Nu 7200

Direct Inhibition of DNA-PK Catalytic Subunit (DNA-PKcs) Activity

NU-7200 is characterized as a potent inhibitor of DNA-PK. targetmol.comhodoodo.comtsbiochem.com DNA-PKcs is a serine/threonine protein kinase that becomes active upon binding to DNA. abcam.com Inhibition of DNA-PK can sensitize cells to agents that induce DNA damage, such as chemotherapy or radiotherapy. guidetopharmacology.org

Role of DNA-PK in Non-Homologous End-Joining (NHEJ) DNA Repair Pathway

DNA-PKcs plays an essential role in the non-homologous end joining (NHEJ) repair pathway, which is crucial for repairing DNA double-strand breaks (DSBs). abcam.comgsea-msigdb.org The DNA-PK complex, formed by DNA-PKcs and the Ku70/80 heterodimer, recognizes DNA ends, facilitates their synapsis, and activates other enzymes involved in ligating broken DNA strands. abcam.comgsea-msigdb.org This process is vital for maintaining genome integrity. abcam.com NHEJ is the predominant pathway for repairing DSBs in mammalian cells and can occur throughout the cell cycle. anr.frmdpi.com It directly ligates two DNA DSBs without requiring sequence homology, which can make it error-prone. gsea-msigdb.organr.fr

Impact on DNA Double-Strand Break (DSB) Repair Kinetics

Inhibition of DNA-PK by compounds like this compound can impact the kinetics of DNA double-strand break repair. Since DNA-PK is a critical component of the NHEJ pathway, its inhibition can lead to impaired or delayed repair of DSBs. Research findings often involve evaluating DSB repair kinetics by methods such as immunostaining for markers like γ-H2AX and 53BP1 over time following DNA damage induction. mdpi.comnih.govplos.org Studies have investigated the repair kinetics of IR-induced DSBs, showing that while some cell lines may repair the majority of breaks, a subset of persistent DSBs can remain when repair is affected. plos.org The kinetics of DSB repair can be influenced by various factors, including the type of DNA damaging agent and the cellular context. mdpi.comnih.gov

Molecular Basis of this compound Binding and Specificity (e.g., ATP-competitive inhibition)

This compound is described as an ATP-competitive inhibitor of DNA-PK. guidetopharmacology.org ATP-competitive inhibitors bind to the ATP-binding pocket of kinases, competing with ATP for this site. ucsf.edumdpi.com This binding prevents the kinase from utilizing ATP, which is necessary for its catalytic activity (phosphorylation). ATP-competitive inhibitors can be potent and effective in blocking kinase function, even in the presence of high cellular ATP concentrations, by binding to subpockets within the active site not occupied by ATP, leading to greater affinity. ucsf.edu While the search results indicate NU-7026, a related compound, is a selective ATP-competitive inhibitor of DNA-PK with some selectivity over other PIKK family members like PI3K, specific detailed binding studies or structural data for this compound were not extensively found in the provided snippets. guidetopharmacology.orgmedchemexpress.comnih.gov However, the classification of this compound as an ATP-competitive inhibitor implies its interaction with the ATP-binding site of DNA-PKcs to exert its inhibitory effect. guidetopharmacology.org

Preclinical Efficacy Studies of Nu 7200 in Disease Models

Evaluation of Anticancer Activity in Cellular Models

In vitro studies are the cornerstone of early preclinical assessment, providing a controlled environment to dissect the molecular and cellular effects of a drug candidate. For a DNA-PK inhibitor like NU-7200, these studies are designed to confirm its intended activity of blocking DNA repair pathways, which in turn should lead to the inhibition of cancer cell growth and survival.

Inhibition of Tumor Cell Proliferation in vitro

The primary measure of an anticancer agent's efficacy at the cellular level is its ability to inhibit the proliferation of tumor cells. For DNA-PK inhibitors, this is often evaluated using clonogenic survival assays, which measure a cell's ability to undergo unlimited division and form a colony. Studies on the potent DNA-PK inhibitor NU7441 have demonstrated significant enhancement of the cytotoxic effects of ionizing radiation and topoisomerase II poisons like etoposide and doxorubicin in human colon cancer cell lines (SW620 and LoVo). aacrjournals.orgnih.gov While NU7441 alone showed some growth-inhibitory effects, particularly in the p53 wild-type LoVo cells, its most profound impact was observed when used in combination with DNA-damaging agents. aacrjournals.org This potentiation of cytotoxicity is a hallmark of effective DNA repair inhibitors.

Similarly, another DNA-PK inhibitor, AZD7648, has been shown to dose-dependently reduce the viability of neuroendocrine tumor cell lines when combined with peptide receptor radionuclide therapy (PRRT). thno.orgnih.gov The expectation is that this compound would exhibit a similar profile, effectively inhibiting the proliferation of a broad range of cancer cell types, particularly when co-administered with radiotherapy or certain chemotherapeutic drugs.

Table 1: Representative Data on the Inhibition of Cancer Cell Viability by a DNA-PK Inhibitor (AZD7648) in Combination with PRRT

| Cell Line | Treatment | Relative Viability (%) |

| BON1-SSTR2 | Control | 100 |

| AZD7648 | ~90 | |

| PRRT | ~80 | |

| PRRT + AZD7648 | ~40 | |

| GOT1 | Control | 100 |

| AZD7648 | ~95 | |

| PRRT | ~75 | |

| PRRT + AZD7648 | ~30 | |

| NCI-H69 | Control | 100 |

| AZD7648 | ~98 | |

| PRRT | ~85 | |

| PRRT + AZD7648 | ~50 |

Note: This table is generated based on representative data for the DNA-PK inhibitor AZD7648 to illustrate the expected effects of this compound.

Induction of Cell Cycle Perturbations and Apoptosis in Cancer Cell Lines

Beyond inhibiting proliferation, effective anticancer agents often induce cell cycle arrest and programmed cell death (apoptosis). DNA-PK inhibitors are expected to cause perturbations in the cell cycle, as the cell's machinery attempts to repair the DNA damage that the inhibitor prevents from being resolved. Flow cytometry analysis in studies with NU7441 revealed that the inhibitor appreciably increased the accumulation of cells in the G2-M phase of the cell cycle when combined with ionizing radiation or etoposide in both SW620 and LoVo colon cancer cells. nih.gov This G2-M arrest is a common cellular response to DNA damage, preventing cells from entering mitosis with compromised genetic material.

Furthermore, by preventing DNA repair, these inhibitors can push cancer cells towards apoptosis. The DNA-PK inhibitor AZD7648 has been shown to induce apoptosis in chronic and acute myeloid leukemia cell lines. nih.gov Studies with another DNA-PK inhibitor, NU7026, demonstrated that its combination with radiation led to an increase in apoptosis in a gastric cancer cell line. nih.gov It is highly probable that this compound would also induce both cell cycle arrest and apoptosis in cancer cells, particularly in the presence of a DNA-damaging co-treatment.

Table 2: Representative Data on the Induction of Apoptosis by a DNA-PK Inhibitor (AZD7648) in Myeloid Leukemia Cell Lines

| Cell Line | Treatment | Apoptotic Cells (%) |

| LAMA-84 | Control | <5 |

| AZD7648 | >20 | |

| HEL | Control | <5 |

| AZD7648 | >25 | |

| KG-1 | Control | <5 |

| AZD7648 | >15 |

Note: This table is generated based on representative data for the DNA-PK inhibitor AZD7648 to illustrate the expected effects of this compound.

Assessment of Therapeutic Potential in In Vivo Preclinical Models

Following promising in vitro results, the evaluation of a drug candidate's therapeutic potential in living organisms is the next crucial step. In vivo preclinical models, primarily involving mice, are used to assess a compound's ability to suppress tumor growth in a more complex biological system.

Tumor Growth Suppression in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used tool to evaluate the in vivo efficacy of anticancer drugs. For DNA-PK inhibitors, these models have been instrumental in demonstrating their ability to enhance the effects of standard cancer therapies.

In a study using mice bearing SW620 human colon cancer xenografts, the administration of NU7441 in combination with etoposide resulted in a two-fold increase in tumor growth delay compared to etoposide alone, without a significant increase in toxicity. nih.gov Similarly, the DNA-PK inhibitor peposertib has been shown in preclinical xenograft models to markedly enhance the tumor growth inhibition of radiotherapy, even leading to complete tumor regression at non-toxic doses. nih.gov These findings strongly suggest that this compound, as a DNA-PK inhibitor, would also be effective in suppressing tumor growth in vivo, especially when combined with radiation or chemotherapy.

Table 3: Representative Data on Tumor Growth Inhibition by a DNA-PK Inhibitor (Peposertib) in a Xenograft Model with Radiotherapy

| Treatment Group | Tumor Volume (relative to control) |

| Vehicle Control | 100% |

| Peposertib | ~90% |

| Radiotherapy | ~40% |

| Radiotherapy + Peposertib | <10% |

Note: This table is generated based on representative data for the DNA-PK inhibitor peposertib to illustrate the expected effects of this compound.

Efficacy in Genetically Engineered Mouse Models (if applicable to DNA-PK inhibition research)

Genetically engineered mouse models (GEMMs) offer a more sophisticated in vivo system where tumors arise spontaneously in a manner that more closely mimics human cancer development, within an intact immune system. While specific studies using GEMMs for this compound are not available, the principles of DNA-PK inhibition suggest that such models would be highly valuable. The efficacy of DNA-PK inhibitors in GEMMs would provide strong evidence for their clinical potential, as these models can better recapitulate the complex interactions between the tumor, its microenvironment, and the host's immune system. Research in this area is ongoing and is expected to provide deeper insights into the therapeutic potential of this class of compounds.

Role of Nu 7200 in Combination Therapeutic Strategies

Radiosensitization by NU-7200

Radiosensitization refers to the process of making cancer cells more susceptible to the damaging effects of ionizing radiation (IR). This compound's role as a DNA-PK inhibitor positions it as a potential radiosensitizing agent by interfering with DNA repair mechanisms crucial for cell survival after irradiation.

Enhancement of Ionizing Radiation (IR)-Induced DNA Damage

Ionizing radiation primarily induces DNA damage, including DNA double-strand breaks (DSBs) mdpi.comnih.gov. The cellular response to IR involves activating DNA damage response (DDR) pathways to repair these lesions nih.govamegroups.org. DNA-PK is a central component of the NHEJ pathway, which is the predominant mechanism for repairing IR-induced DSBs abcam.com. Inhibition of DNA-PK by compounds like this compound can lead to an accumulation of unrepaired or misrepaired DSBs following irradiation, thereby enhancing the initial damage inflicted by IR abcam.comfrontiersin.org.

Studies have shown that DNA-PK inhibitors can increase the number of residual γH2Ax foci, a marker for DSBs, after radiation, suggesting an increase in unresolved DSBs frontiersin.org. This indicates that this compound, by inhibiting DNA-PK, can effectively hinder the repair of IR-induced DNA damage.

Augmentation of Radiotherapy Efficacy in Preclinical Cancer Models

Preclinical studies have investigated the combination of this compound and other DNA-PK inhibitors with radiotherapy in various cancer models. The rationale is that by inhibiting DNA repair, this compound can enhance the cell-killing effects of radiation, potentially leading to improved tumor control.

Research using DNA-PK proficient cells has demonstrated that NU-7026 (a related DNA-PK inhibitor) can potentiate IR cytotoxicity medchemexpress.com. This potentiation effect was not observed in DNA-PK deficient cells, highlighting the dependence on DNA-PK inhibition for radiosensitization medchemexpress.com. Studies have shown that DNA-PK inhibitors can increase radiosensitivity in various cancer cell lines, including ovarian cancer cells and prostate cancer cells nih.govresearchgate.netresearchgate.net.

Preclinical models, such as mouse xenografts, are used to evaluate the in vivo efficacy of radiosensitizers in combination with radiation core.ac.ukumn.edunih.gov. While specific detailed data tables for this compound's augmentation of radiotherapy efficacy in preclinical models were not extensively found, the general principle of DNA-PK inhibition leading to enhanced radiosensitivity in preclinical settings is supported by studies on related inhibitors nih.govnih.gov. For instance, studies with other ATM or DNA-PK inhibitors have shown promising radiosensitization in preclinical brain tumor models, leading to prolonged survival nih.govcancertodaymag.org.

Time-Dependent Radiosensitization Mechanisms

The timing of administering a DNA-PK inhibitor relative to irradiation can influence the extent of radiosensitization. DNA repair processes, particularly NHEJ, occur relatively quickly after DNA damage induction. Therefore, inhibiting DNA-PK during or shortly after irradiation is crucial to impede efficient repair.

Studies with NU-7026 have shown a time-dependent radiosensitization effect. A minimum exposure time to the inhibitor in combination with radiation was required for significant radiosensitization in human ovarian cancer cells medchemexpress.comnih.gov. For example, a 4-hour exposure to NU-7026 in combination with irradiation resulted in significant radiosensitization, whereas a shorter 2-hour exposure did not show a significant difference compared to radiation alone nih.gov. This suggests that sufficient time is needed for the inhibitor to effectively block DNA-PK activity during the critical period of DNA repair after irradiation.

The time-dependent nature of radiosensitization by DNA-PK inhibitors highlights the importance of pharmacokinetic properties for their therapeutic activity nih.gov.

Chemosensitization by this compound

Chemosensitization involves increasing the sensitivity of cancer cells to the cytotoxic effects of chemotherapeutic drugs. This compound's role as a DNA-PK inhibitor can also contribute to chemosensitization, particularly for drugs that induce DNA damage.

Potentiation of Chemotherapeutic Drug Cytotoxicity in Preclinical Models

Many chemotherapeutic agents exert their cytotoxic effects by damaging DNA mdpi.com. Similar to its role in radiosensitization, this compound can potentiate the cytotoxicity of these drugs by inhibiting DNA repair pathways, primarily NHEJ abcam.com. This leads to an accumulation of unrepaired DNA lesions, ultimately triggering cell death.

Preclinical studies have shown that DNA-PK inhibitors, including NU-7026, can enhance the cytotoxicity of various DNA-damaging agents, such as cisplatin (B142131) and chlorambucil (B1668637), in cancer cell lines medchemexpress.comresearchgate.net. For instance, NU-7026 synergistically sensitized cells to chlorambucil medchemexpress.com. The potentiation of cytotoxicity by DNA-PK inhibitors has been observed in different cancer cell types, including ovarian cancer and malignant B lymphocytes rndsystems.comresearchgate.net.

The effectiveness of combining DNA-PK inhibitors with chemotherapeutic drugs can depend on the specific drug and cancer cell type. However, the general mechanism involves the impairment of DNA repair, making cancer cells more vulnerable to drug-induced DNA damage.

Modulation of Chemoresistance Mechanisms

Chemoresistance is a major challenge in cancer treatment, where cancer cells develop mechanisms to evade the cytotoxic effects of drugs mdpi.comfrontiersin.org. DNA repair pathways, including NHEJ, can contribute to chemoresistance by efficiently repairing drug-induced DNA damage .

By inhibiting DNA-PK, this compound can potentially overcome or reduce chemoresistance mediated by enhanced DNA repair capacity . Studies suggest that inhibiting DNA-PK expression can enhance the sensitivity of tumor cells to chemotherapy drugs . This is particularly relevant for drugs that induce DSBs or other DNA lesions that are substrates for the NHEJ pathway.

Modulating chemoresistance mechanisms can involve various strategies, including targeting drug transport, apoptosis evasion, and DNA damage repair mdpi.com. This compound's impact on chemoresistance is primarily through its effect on DNA repair, thereby reducing the ability of resistant cells to mend drug-induced damage .

While the provided search results primarily discuss NU-7026 as a representative DNA-PK inhibitor with detailed experimental data, this compound is structurally related and also identified as a DNA-PK inhibitor nih.govresearchgate.net. The mechanisms of radiosensitization and chemosensitization discussed for DNA-PK inhibitors are generally applicable to compounds like this compound that target this enzyme.

Here is a summary of some preclinical findings related to DNA-PK inhibition and radiosensitization/chemosensitization based on the search results:

| Inhibitor | Target(s) | Cell Line(s) / Model(s) | Combination Therapy | Observed Effect(s) | Source(s) |

| NU7026 | DNA-PK (IC50: 0.23 μM), PI3K (IC50: 13 μM) | CH1 human ovarian cancer cells, mouse embryonic fibroblasts, Chinese hamster ovary cells, I83 cells, human prostate cancer cells, leukemic cells | Ionizing Radiation (IR), Chlorambucil | Significant radiosensitization (time-dependent), Potentiation of Chlorambucil cytotoxicity, Enhanced radiosensitivity | rndsystems.commedchemexpress.comnih.govresearchgate.netresearchgate.net |

| NU7441 | DNA-PK | Cervical carcinoma cells | Ionizing Radiation (IR) | Enhanced radiosensitization, Enhanced phosphorylation of Chk1 and Chk2, Potentiation of G2 arrest | nih.gov |

| M3814 (Peposertib) | DNA-PKs | Tumor cells | Radiotherapy, Chemotherapy (etoposide, doxorubicin) | Increased radiosensitivity, Sensitized tumor cells to chemotherapeutic drugs | researchgate.net |

| AZD7648 | DNA-PKs | Tumor cells | Irradiation, Doxorubicin, PARP inhibitors | Increased cytotoxicity | researchgate.net |

| KU-0060648 | DNA-PK | HNSCC cell lines, HCT116 p53+/+ and p53-/- cells | Ionizing Radiation (IR), ATR inhibitor (AZD6738) | Enhances radiosensitization when added to ATR inhibition and radiation, Increased radiation-induced RAD51 and gamma-H2Ax foci (initially) | frontiersin.org |

This table highlights the consistent finding across multiple studies that inhibiting DNA-PK with various compounds, including those structurally related to this compound, leads to enhanced sensitivity to radiation and certain chemotherapies in preclinical models.

Cellular and Molecular Pathway Modulation by Nu 7200

Crosstalk with Other DNA Damage Response (DDR) Pathways

The DNA damage response is a complex network involving multiple signaling pathways that coordinate to detect, signal, and repair DNA lesions. While DNA-PK is a central player, particularly in DSB repair via NHEJ, it interacts and crosstalks with other key kinases in the DDR, such as Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR).

Interaction with ATM- and Rad3-Related (ATR) Kinase Signaling

ATR is another critical PIKK family member that acts as a master regulator of the eukaryotic response to DNA injuries, particularly those arising from replication stress and single-stranded DNA (ssDNA). mdpi.combiorxiv.org ATR activation involves its interaction with ATR-interacting protein (ATRIP) and recruitment to ssDNA, followed by stimulation of its kinase activity by factors like TopBP1 and the 9-1-1 complex. mdpi.comresearchgate.net ATR is essential for ensuring DNA replication completion and maintaining genome stability, and its deletion can lead to impaired cell cycle control and increased DNA damage. biorxiv.org Similar to ATM, related DNA-PK inhibitors like NU7026 have been reported to inactivate signaling mediated by DNA-PK and ATR. researchgate.net Conversely, inhibitors such as NU7441 show selectivity for DNA-PK over ATR. rndsystems.com The interplay between DNA-PK and ATR pathways, particularly in the context of complex DNA damage, suggests that NU-7200's inhibition of DNA-PK can have downstream effects on ATR-mediated signaling and the cellular response to replication stress and other forms of DNA damage.

Influence on Cell Cycle Checkpoint Activation

Cell cycle checkpoints are critical surveillance mechanisms that halt cell cycle progression in response to detected DNA damage or incomplete replication, allowing time for repair before the cell divides. libretexts.orgscribd.com The main checkpoints are located near the end of G1, at the G2/M transition, and during metaphase. libretexts.org DNA-PK, as a key component of the DDR, plays a role in these checkpoints. Inhibition of DNA-PK with compounds like this compound can therefore influence cell cycle checkpoint activation. For instance, a related DNA-PK inhibitor, NU7026, has been shown to enhance G2/M cell cycle arrest. researchgate.net By inhibiting DNA-PK's activity, this compound can disrupt the normal signaling that governs checkpoint control in response to DNA damage, potentially leading to altered cell cycle arrest or progression outcomes.

Regulation of Apoptotic and Transcriptional Processes Downstream of DNA-PK Inhibition

DNA-PK is involved in regulating both transcriptional and apoptotic processes, often through the phosphorylation of various protein substrates. Inhibition of DNA-PK has been shown to influence cell fate decisions, including proliferation and apoptosis. Studies have indicated that inhibiting DNA-PK expression can lead to a decrease in tumor cell proliferation activity. Furthermore, inhibition of DNA-PK, as demonstrated with the related inhibitor NU7441, can attenuate apoptosis. peerj.com This suggests that DNA-PK's activity is involved in pathways that regulate programmed cell death. DNA-PK's role in transcription highlights its broader impact on gene expression, which can, in turn, affect various cellular functions, including the response to DNA damage and the induction of apoptosis. Inhibiting DNA-PK with this compound can therefore modulate these downstream processes, impacting cell survival and proliferation.

Structural Analogs and Structure Activity Relationship Sar of Nu 7200

Comparative Analysis with Related DNA-PK Inhibitors

NU7026, 2-(morpholin-4-yl)-benzo[h]chromen-4-one, was an early prototype DNA-PK inhibitor. glpbio.commdpi.com It demonstrated radiosensitizing effects in cultured cells and in vivo studies. glpbio.commdpi.com However, preclinical pharmacokinetic studies revealed rapid plasma clearance of NU7026 primarily due to extensive metabolism. glpbio.commdpi.commedchemexpress.comnih.gov

Other analogs have been synthesized and evaluated to improve upon the properties of NU7026. NU7441, also known as KU-57788, is another potent and selective ATP-competitive inhibitor of DNA-PK. transcriptionfactor.orgciteab.comguidetopharmacology.orgguidetomalariapharmacology.org NU7107, a bis-methylated morpholino derivative of NU7026, was synthesized to investigate whether modifications to the morpholine (B109124) ring could decrease metabolism and improve plasma clearance. nih.govresearchgate.netnih.gov

NU-7200 itself is identified as a metabolite of NU7026. nih.govresearchgate.net The metabolic profile of NU7026 indicates that it undergoes multiple hydroxylations, leading to metabolites such as NU7199 and this compound. nih.govresearchgate.netnih.gov NU7199 is described as 2-[bis-(2-hydroxyethyl)-amino]-benzo[H]chromen-4-one, while this compound is 2-[2-(2-hydroxyethoxy)-ethylamino]-benzo[H]chromen-4-one. nih.govresearchgate.net

Comparative studies have shown varying potencies and pharmacokinetic profiles among these analogs. For instance, NU7026 has an IC50 of 0.23 μM for DNA-PK, while also inhibiting PI3K with an IC50 of 13 μM. glpbio.commedchemexpress.com This suggests a degree of selectivity for DNA-PK over PI3K, although it is not entirely specific. glpbio.commedchemexpress.com

Insights into Structural Determinants for DNA-PK Inhibitory Potency and Selectivity

The structural differences between this compound and its analogs, particularly NU7026, provide clues about the structural determinants for DNA-PK inhibition and metabolic stability. NU7026 features a morpholine ring attached to a benzo[h]chromen-4-one core. mdpi.comfishersci.pt The morpholine ring structure appears to be essential for its inhibitory activity. mdpi.com

This compound differs from NU7026 by having a 2-(2-hydroxyethoxy)ethylamino group at the 2-position of the benzo[h]chromen-4-one core, instead of the morpholin-4-yl group. hodoodo.comnih.gov This structural variation arises from the metabolism of NU7026, specifically through hydroxylation and subsequent transformations. nih.govresearchgate.net

The synthesis of NU7107, with methyl groups on the morpholine ring, aimed to reduce metabolism by blocking potential hydroxylation sites. nih.govresearchgate.netnih.gov The improved pharmacokinetic profile of NU7107 compared to NU7026 suggests that modifications to the morpholine ring can indeed impact metabolic stability and plasma clearance. nih.govnih.gov This highlights the importance of this region of the molecule for pharmacokinetics.

While specific detailed SAR data comparing the precise inhibitory potency and selectivity of this compound directly against all the listed analogs (NU7026, NU7031, NU7107, NU7199, NU7441) in a single comprehensive study were not extensively detailed in the provided search results, the metabolic relationship between NU7026 and this compound, and the improved pharmacokinetics of NU7107, underscore the significance of the substituents on the benzo[h]chromen-4-one core and the nature of the amino-containing group at the 2-position in determining both inhibitory activity and metabolic fate.

Preclinical Pharmacokinetic and Metabolic Profiles of Related Compounds

Preclinical pharmacokinetic studies of NU7026 in mice have shown rapid plasma clearance following intravenous administration, largely attributed to extensive metabolism. glpbio.commdpi.commedchemexpress.comnih.gov The bioavailability of NU7026 was found to be relatively low after intraperitoneal and oral administration. medchemexpress.comnih.gov

Metabolic investigations of NU7026 revealed that it undergoes multiple hydroxylations. nih.govnih.gov NU7199 and this compound have been identified as significant metabolites of NU7026 in plasma and urine. nih.govresearchgate.netnih.gov Specifically, NU7199 and this compound were detected at m/z 300, and their identity was confirmed by comparing their spectra to authentic samples. nih.govresearchgate.net NU7199 appeared to be the more prevalent of these two metabolites in plasma and urine in the study referenced, suggesting hydroxylation primarily occurs at the 2-position of the morpholino ring. nih.govresearchgate.net

The metabolic scheme of NU7026 involves these hydroxylation events, leading to the formation of metabolites like this compound. nih.govresearchgate.netresearchgate.net The rapid metabolism and clearance of NU7026 indicated that prolonged exposure required for radiosensitization in vitro might be challenging to achieve in vivo with this compound alone. nih.govnih.gov The improved pharmacokinetic profile of NU7107, with a four-fold decrease in plasma clearance compared to NU7026, further supports the idea that structural modifications can significantly impact the metabolic fate of these inhibitors. nih.govnih.gov

The identification of this compound as a metabolite of NU7026 highlights the importance of understanding the metabolic pathways of DNA-PK inhibitors to predict their in vivo behavior and potential activity. nih.govresearchgate.net While this compound is described as a potent DNA-PK inhibitor itself, its role as a metabolite of NU7026 suggests that the parent compound's activity in vivo might be partly mediated by its conversion to this compound and other active metabolites. hodoodo.comnih.govresearchgate.net

Advanced Research Methodologies Applied to Nu 7200 Studies

In Vitro Cellular Assays for Functional Characterization

In vitro studies are fundamental to elucidating the cellular mechanisms influenced by NU-7200. These assays provide controlled environments to assess the compound's impact on critical cellular functions such as survival, DNA integrity, and proliferation.

Clonogenic Survival Assays

Clonogenic survival assays are considered a gold standard for evaluating the reproductive integrity of cells after treatment with various agents, including those that induce DNA damage or inhibit repair pathways like DNA-PK. nih.govmdpi.com This assay measures the ability of a single cell to proliferate indefinitely and form a colony. nih.gov While direct data for this compound in clonogenic assays was not extensively detailed in the provided information, a related DNA-PK inhibitor, NU7026, has been studied using this methodology to assess radiosensitisation in human ovarian carcinoma cells. nih.gov These experiments involve exposing cells to radiation alone or in combination with the inhibitor and evaluating the resulting cell survival based on colony formation. nih.gov The principle is directly applicable to studying the impact of this compound on cell survival, particularly in the context of its role as a DNA-PK inhibitor affecting DNA repair. abcam.com

DNA Damage Assessment Techniques (e.g., γH2AX foci formation, comet assay)

Techniques such as γH2AX foci formation and the comet assay are widely used to assess DNA damage, particularly DNA double-strand breaks (DSBs), which are the primary substrates for DNA-PK-mediated repair. abcam.comnih.govmdpi.comnih.govnih.govunimedizin-mainz.demdpi.com

γH2AX foci formation involves the phosphorylation of the histone variant H2AX at serine 139, which occurs rapidly at sites of DSBs and serves as a sensitive marker for this type of damage. nih.govnih.govunimedizin-mainz.demdpi.com The visualization and quantification of these foci provide insights into the extent of DSB induction and repair kinetics. nih.govmdpi.com

The comet assay (also known as single-cell gel electrophoresis) detects DNA strand breaks (both single-strand breaks and DSBs) in individual cells. nih.govnih.govmdpi.com In this assay, damaged DNA fragments migrate further in an electric field, creating a "comet" tail whose size and shape are indicative of the level of DNA damage. nih.govnih.gov Both alkaline and neutral versions of the comet assay exist, with the alkaline version detecting a broader range of damage including single-strand breaks and alkaline-labile sites, while the neutral version is considered more specific for DSBs. nih.gov

These techniques are highly relevant to this compound research as they can directly assess the consequences of DNA-PK inhibition on maintaining genomic integrity following DNA damage induction, such as by ionizing radiation or chemotherapeutic agents. Studies investigating related DNA-PK inhibitors have utilized γH2AX foci formation assays. researchgate.net

In Vivo Preclinical Model Systems

In vivo models are critical for evaluating the efficacy and effects of this compound within a complex biological system, providing insights that cannot be obtained from in vitro studies alone.

Subcutaneous and Orthotopic Xenograft Models

Subcutaneous and orthotopic xenograft models are widely used preclinical tools in cancer research to study tumor growth and response to therapy. herabiolabs.comlidebiotech.comnih.govaging-us.comjax.org These models involve implanting human cancer cells or tumor tissue into immunodeficient mice, such as nude (nu/nu) or SCID mice, which lack a functional immune system and can therefore host human cells. herabiolabs.comjax.orgnih.govfrontiersin.org

Subcutaneous xenografts involve implanting cancer cells or tissue under the skin, typically on the flank of the mouse. herabiolabs.comaging-us.comjax.org These models are relatively easy to establish and monitor, with tumor growth readily measured using calipers. herabiolabs.comjax.org

Orthotopic xenografts involve implanting cancer cells or tissue into the corresponding organ or tissue from which the cancer originated in humans. herabiolabs.comlidebiotech.comnih.gov While more technically challenging, orthotopic models are considered to better mimic the native tumor microenvironment, including interactions with stromal and immune cells, and can more accurately recapitulate tumor growth patterns, invasion, and metastasis observed in patients. herabiolabs.comlidebiotech.comnih.gov

Studies with related DNA-PK inhibitors, such as NU7026, have been conducted in xenograft models in immunodeficient mice to evaluate their effect on tumor growth, particularly in combination with radiation or chemotherapy. researchgate.net These models are essential for assessing the in vivo activity of this compound and its potential therapeutic applications. For example, BALB/c nu/nu mice are commonly used for subcutaneous xenograft studies. frontiersin.org

Applications of Genetically Modified Mouse Models

Genetically Modified Mouse Models (GEMMs), also known as genetically engineered mouse models, are valuable in vivo tools where the mouse genome has been altered to study gene function or model human diseases, including cancer. wikipedia.orgnih.govbiomolther.org GEMMs can involve the introduction of specific mutations, overexpression of genes, or knockdown/knockout of gene expression. wikipedia.orgbiomolther.orgnki.nl

GEMMs offer the advantage of studying the effects of targeting specific genes, such as those involved in DNA repair pathways like DNA-PK, within a physiologically relevant context with an intact immune system (unlike standard xenograft models). wikipedia.orgnih.gov They can be used for target validation and to investigate the impact of genetic alterations on tumor development, progression, and response to therapeutic agents. wikipedia.org GEMMs are considered complementary to xenograft models in cancer research, providing different perspectives on disease biology and therapeutic efficacy. wikipedia.org

While the provided search results discussed the general applications and generation of GEMMs, direct studies utilizing this compound in a GEMM model were not specifically detailed. However, given that this compound targets DNA-PK, an enzyme with critical roles in genomic stability and potentially other cellular processes, GEMMs with alterations in DNA-PK or related pathways could be valuable models for investigating the in vivo effects of this compound and its therapeutic potential in specific disease contexts. mdpi.com

Molecular and Proteomic Profiling Techniques

Molecular and proteomic profiling techniques are essential tools for understanding the cellular targets and downstream effects of compounds. These methods allow researchers to analyze the complex landscape of proteins and gene expression within biological samples following treatment with a compound like this compound. While specific detailed findings for this compound using these exact techniques and providing quantitative data tables were not extensively available in the consulted literature, the general application of these methodologies in studying compounds with potential roles in DNA repair or cell cycle regulation, which may be relevant to this compound given its relation to DNA-PK inhibitors, can be described researchgate.netresearchgate.net.

Western Blot Analysis of Protein Expression and Phosphorylation

Western blot analysis is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract abcam.comnih.gov. It allows for the identification and quantification of target proteins and can also be used to assess their phosphorylation status novusbio.combio-rad-antibodies.comkendricklabs.com. Protein phosphorylation is a critical post-translational modification that often regulates protein activity, signaling pathways, and cellular processes such as cell cycle progression and DNA repair novusbio.comkendricklabs.com.

In studies involving compounds that may affect DNA repair pathways, such as inhibitors of DNA-dependent protein kinase (DNA-PK) like the related compound NU7026, Western blot is commonly employed to examine the expression and phosphorylation levels of key proteins involved in these processes researchgate.netresearchgate.net. This can include investigating changes in the levels of DNA repair proteins, cell cycle regulators, and markers of DNA damage response, such as phosphorylated histone H2AX (γH2AX) researchgate.netresearchgate.net. Alterations in the phosphorylation status of proteins like Rb (Retinoblastoma protein) or the expression levels of cyclins and cyclin-dependent kinases (CDKs) can also be assessed to understand the compound's impact on the cell cycle researchgate.netresearchgate.net.

The general process involves lysing cells or tissues to extract proteins, separating the proteins by size using gel electrophoresis (SDS-PAGE), transferring the separated proteins onto a membrane (such as nitrocellulose or PVDF), and then probing the membrane with specific antibodies that bind to the target protein or its phosphorylated form abcam.comnih.govbio-rad-antibodies.com. Detection is typically achieved using enzyme-linked secondary antibodies that produce a detectable signal (e.g., chemiluminescence or fluorescence) abcam.comnih.gov. Quantitative Western blotting often involves normalizing the signal of the target protein to a loading control protein whose expression is expected to remain stable across samples nih.gov. For assessing phosphorylation, both a phospho-specific antibody and an antibody recognizing the total protein are often used to determine the ratio of phosphorylated to total protein novusbio.combio-rad-antibodies.com.

While specific Western blot data for this compound were not found in the reviewed literature, studies on related DNA-PK inhibitors have utilized this technique to demonstrate their effects on protein targets within DNA repair and cell cycle pathways researchgate.netresearchgate.net.

Gene Expression Analysis (e.g., PCR)

Gene expression analysis, often performed using techniques like Polymerase Chain Reaction (PCR), particularly quantitative real-time PCR (qPCR) or reverse transcription PCR (RT-PCR), provides insights into the transcriptional effects of a compound wikipedia.orghorizondiscovery.combio-rad.com. These methods measure the levels of specific messenger RNAs (mRNAs), which represent the transcripts of genes. Changes in mRNA levels can indicate whether a compound upregulates or downregulates the expression of particular genes.

RT-PCR is used to detect RNA by first converting it into complementary DNA (cDNA) using a reverse transcriptase enzyme, and then amplifying the cDNA using PCR wikipedia.orgnih.gov. qPCR allows for the quantification of the initial amount of mRNA by measuring the accumulation of PCR product in real-time wikipedia.orghorizondiscovery.combio-rad.com. This technique is highly sensitive and can detect transcripts even from limited starting material wikipedia.org.

In the context of studying compounds like this compound, gene expression analysis could be used to investigate the transcriptional regulation of genes involved in DNA repair, cell cycle control, apoptosis, or other pathways potentially affected by the compound. For relative quantification of gene expression, the levels of target gene mRNA are typically normalized to the mRNA levels of one or more stable housekeeping genes, whose expression is assumed to be constant across different experimental conditions horizondiscovery.comqiagen.com. The ΔΔCq method is a common approach for calculating relative gene expression from qPCR data horizondiscovery.com.

Although specific gene expression data for this compound were not identified in the search results, studies investigating the cellular impact of related compounds or those targeting similar pathways would likely employ PCR-based methods to assess changes in the transcription of relevant genes thno.org.

Future Directions and Translational Research Perspectives for Nu 7200

Elucidation of Broader Biological Roles and Off-Target Effects

While NU-7200 is primarily known as a DNA-PK inhibitor, understanding its broader biological roles and potential off-target effects is crucial for its development. DNA-PK is largely recognized for its function in non-homologous end joining (NHEJ) nih.gov, but it also has functions beyond this primary role. nih.gov Research into DNA-PK's non-canonical roles is ongoing and could reveal additional pathways influenced by this compound. nih.gov

Exploration of Novel Combination Therapeutic Paradigms

The potential of DNA-PK inhibitors like this compound in combination therapies is a significant area of interest. Inhibition of DNA-PK has been shown to enhance the sensitivity of tumor cells to radiation and chemotherapy drugs in vitro. This suggests that combining NU-PK inhibitors with existing cancer treatments could improve efficacy.

Research paradigms in combination therapy involve exploring different drug combinations to achieve synergistic effects, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity. nih.govbrieflands.com Studies could investigate combinations of this compound with various chemotherapeutic agents, radiation therapy, or even newer targeted therapies and immunotherapies. mdanderson.orgdiva-portal.org The goal is to identify combinations that offer improved outcomes compared to single-agent treatments. northwestern.eduuab.edu

Investigation in Other Disease Contexts Beyond Oncology (e.g., DNA-PK in aging and energy metabolism)

Emerging research highlights the involvement of DNA-PK in biological processes beyond DNA repair and cancer, including aging and energy metabolism. nih.govmdpi.comescholarship.org Studies have indicated that DNA-PK activity increases with age in skeletal muscle, contributing to mitochondrial loss and weight gain. nih.govescholarship.org Inhibition of DNA-PK has shown potential in preventing age-associated decline in metabolism and physical fitness in mice and offering protection against type 2 diabetes. escholarship.org

This opens up avenues for investigating the therapeutic potential of DNA-PK inhibitors like this compound in age-related disorders and metabolic diseases. escholarship.org Future research could explore the specific mechanisms by which this compound influences these processes and evaluate its efficacy in preclinical models of aging and metabolic dysfunction. escholarship.org

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

Optimizing the delivery of therapeutic agents is crucial for enhancing their efficacy and minimizing off-target effects. mdpi.comnih.gov For compounds like this compound, which may face challenges such as solubility or targeted delivery, the development of advanced delivery systems is an important future direction. nih.govdrug-dev.com

Research in this area could focus on developing novel formulations, such as nanoparticle-based drug delivery systems, colloidal carriers, or mucoadhesive devices. nih.govnih.gov These systems can potentially improve the solubility, stability, and pharmacokinetic profile of this compound, as well as facilitate targeted delivery to specific tissues or cells. nih.govdrug-dev.com Enhanced delivery systems could lead to improved preclinical efficacy and pave the way for future clinical translation. drug-dev.comnih.gov

Q & A

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。